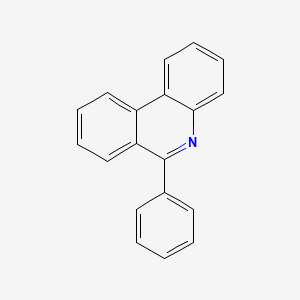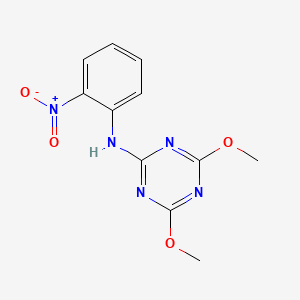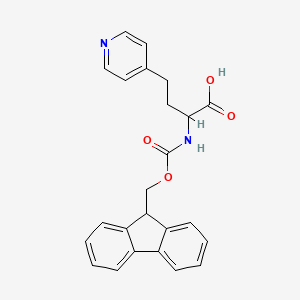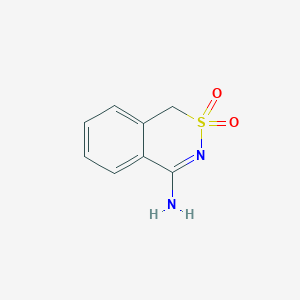![molecular formula C8H15NO B3050673 1-氮杂双环[2.2.2]辛烷-2-甲醇 CAS No. 27783-89-7](/img/structure/B3050673.png)
1-氮杂双环[2.2.2]辛烷-2-甲醇
描述
1-Azabicyclo[2.2.2]octane-2-methanol is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as 1-Azabicyclo[2.2.2]oct-2-ylmethanol and quinuclidylcarbinol .
Synthesis Analysis
The synthesis of 1-Azabicyclo[2.2.2]octane-2-methanol and its derivatives has been a subject of research. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is similar in structure, has been applied in the synthesis of tropane alkaloids . Other methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[2.2.2]octane-2-methanol consists of a bicyclic framework with a methanol functional group. The InChI string for this compound is InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2 . The compound has a molecular weight of 141.21 g/mol .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 23.5 Ų . The compound has a complexity of 118 .科学研究应用
合成和结构分析
1-氮杂双环[2.2.2]辛烷-2-甲醇及其衍生物因其合成和结构特性而在有机化学领域得到广泛研究。例如,Radchenko 等人(2009 年)讨论了相关化合物的实用合成,重点关注其合成方案和产率 (Radchenko, Kopylova, Grygorenko, & Komarov, 2009)。Mühlbach 和 Schulz(1988 年)使用核磁共振波谱评估了 1-氮杂双环[4.2.0]辛烷的结构,突出了其构象特征 (Mühlbach & Schulz, 1988)。
聚合和化学反应性
该化合物一直是聚合相关研究的兴趣所在。Matyjaszewski(1984 年)研究了 1-氮杂双环[4.2.0]辛烷的阳离子聚合和反应性,深入了解了其化学行为 (Matyjaszewski, 1984)。这包括对聚合过程中涉及的速率常数和反应机理的调查。
分子构象和在合成中的应用
Wojaczyńska 等人(2012 年)探讨了与 1-氮杂双环[2.2.2]辛烷-2-甲醇在结构上相关的 2-氮杂降冰片-3-基甲醇的反应,在立体选择性环扩大的背景下,展示了该化合物在合成新型分子结构中的潜力 (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012)。
介电异常和相变
宁、翟、任(2014 年)研究了 1,4-二氮杂双环[2.2.2]辛烷与 4,4'-联苯酚的共晶,揭示了相变和介电异常的重要方面,表明其在材料科学中的潜在应用 (Ning, Zhai, & Ren, 2014)。
作用机制
Target of Action
The primary targets of 1-Azabicyclo[22It is known that the azabicyclo[222]octane scaffold is a central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 1-Azabicyclo[22Compounds with similar structures, such as tropane alkaloids, interact with their targets and cause changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[22The azabicyclo[222]octane core has been applied as a key synthetic intermediate in several total syntheses , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22The compound’s molecular weight is 141.2108 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZMBZAYRWUWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276138, DTXSID80902770 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27783-89-7 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)


![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)



